

(5-Chlorothiophen-3-YL)methanol chemical properties

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Compound of Interest

Compound Name: (5-Chlorothiophen-3-YL)methanol

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An In-depth Technical Guide to the Chemical Properties and Applications of (5-Chlorothiophen-3-YL)methanol

Introduction: Heterocyclic compounds, particularly those containing thiophene rings, are cornerstones in the field of medicinal chemistry and drug discovery. Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them privileged scaffolds in the design of novel therapeutic agents. The introduction of substituents, such as chlorine and a hydroxymethyl group, further functionalizes the thiophene core, creating versatile intermediates ripe for molecular elaboration. This guide provides a comprehensive technical overview of **(5-Chlorothiophen-3-YL)methanol**, a key building block for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, offering field-proven insights grounded in authoritative chemical principles.

Chapter 1: Physicochemical & Structural Properties

(5-Chlorothiophen-3-YL)methanol is an organic compound featuring a thiophene ring substituted at the 5-position with a chlorine atom and at the 3-position with a hydroxymethyl group. The chlorine atom, being electronegative, acts as an electron-withdrawing group, which influences the electron density distribution and reactivity of the thiophene ring.^[1] The primary alcohol functional group provides a key handle for a wide array of subsequent chemical transformations.

Structural and Identity Data

Below is a summary of the key identification and structural parameters for **(5-Chlorothiophen-3-YL)methanol**.

Property	Value	Source
IUPAC Name	(5-chlorothiophen-3-yl)methanol	[2]
CAS Number	73919-87-6	[2]
Molecular Formula	C ₅ H ₅ ClOS	[2][3]
Molecular Weight	148.61 g/mol	[2][3]
Canonical SMILES	<chem>C1=C(SC=C1CO)Cl</chem>	[3]
InChI Key	RJCDMSXITBOXRL-UHFFFAOYSA-N	[2][3]

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S1 [label="S"]; Cl1 [label="Cl"]; C5 [label="CH₂OH"];

// Position nodes C1 -- C2 [label="", len=1.5]; C2 -- S1 [label="", len=1.5]; S1 -- C3 [label="", len=1.5]; C3 -- C4 [label="", len=1.5]; C4 -- C1 [label="", len=1.5]; C3 -- Cl1 [label="", len=1.5]; C1 -- C5 [label="", len=1.5];

// Double bonds (not directly supported, represented by structure) // Thiophene structure is implied by connectivity

// Invisible nodes for positioning labels pos2 [label="H", pos="0.5,2.0!", shape=none]; pos4 [label="H", pos="3.0,2.0!", shape=none];

} Caption: 2D Structure of **(5-Chlorothiophen-3-YL)methanol**.

Physical Properties

While specific, experimentally verified melting and boiling points are not consistently reported in the literature, the physical state is generally described as a colorless to pale yellow liquid or a

low-melting-point solid.[1]

Property	Description	Source
Appearance	Colorless to pale yellow liquid or low-melting solid.	[1]
Solubility	Poor solubility in water. Soluble in common organic solvents such as ethanol, acetone, ether, dichloromethane, and chloroform.	[1]
Density	Expected to be slightly higher than water.	[1]
Volatility	Possesses a degree of volatility that increases with temperature.	[1]

Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **(5-Chlorothiophen-3-yl)methanol**. While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and IR signatures can be reliably predicted based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton (^1H) and carbon (^{13}C) NMR spectra are definitive for structural elucidation. The following are predicted chemical shifts (in ppm) in a standard solvent like CDCl_3 , referenced to TMS at 0 ppm.[4][5]

^1H NMR Spectrum (Predicted):

- δ ~7.1-7.3 ppm (d, 1H): Thiophene ring proton at C4 (H-4), appearing as a doublet due to coupling with H-2.
- δ ~6.9-7.1 ppm (d, 1H): Thiophene ring proton at C2 (H-2), appearing as a doublet due to coupling with H-4.
- δ ~4.7 ppm (s, 2H): Methylene protons (-CH₂OH) of the hydroxymethyl group. The singlet nature arises from the absence of adjacent protons.
- δ ~1.5-2.5 ppm (s, 1H, broad): Hydroxyl proton (-OH). This peak is often broad and its position is highly dependent on concentration and solvent.

¹³C NMR Spectrum (Predicted):[\[6\]](#)

- δ ~140-145 ppm: Quaternary thiophene carbon at C3, bonded to the hydroxymethyl group.
- δ ~125-130 ppm: Quaternary thiophene carbon at C5, bonded to the chlorine atom.
- δ ~124-128 ppm: Thiophene carbon at C4.
- δ ~121-125 ppm: Thiophene carbon at C2.
- δ ~60-65 ppm: Methylene carbon (-CH₂OH) of the hydroxymethyl group.

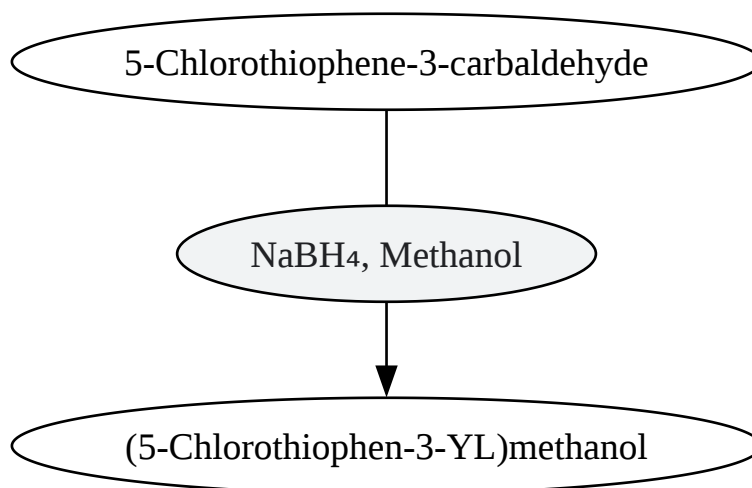
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

- ~3200-3500 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
- ~2850-2960 cm⁻¹: C-H stretching vibrations from the methylene and thiophene ring C-H bonds.
- ~1400-1500 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.
- ~1000-1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
- ~700-800 cm⁻¹: C-Cl stretching vibration.

Chapter 3: Synthesis and Purification

The most direct and common synthetic route to **(5-Chlorothiophen-3-YL)methanol** is through the chemoselective reduction of a suitable carbonyl precursor, such as 5-chlorothiophene-3-carbaldehyde or 5-chlorothiophene-3-carboxylic acid. The reduction of the aldehyde is generally preferred as it can be accomplished under mild conditions with high yields.



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Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a standard laboratory procedure for the synthesis of **(5-Chlorothiophen-3-YL)methanol** from 5-chlorothiophene-3-carbaldehyde.^{[7][8]}

Materials:

- 5-Chlorothiophene-3-carbaldehyde (1.0 eq)
- Sodium borohydride (NaBH₄) (1.1 eq)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve 5-chlorothiophene-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The causality for slow, portion-wise addition is to control the exothermic reaction and prevent runaway hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Quenching:** Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes the excess NaBH_4 and the resulting borate esters.
- **Solvent Removal:** Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). The organic layers contain the desired product.
- **Washing:** Combine the organic extracts and wash sequentially with saturated NaHCO_3 solution (to remove any residual acid) and brine (to aid in drying).
- **Drying and Filtration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , then filter to remove the drying agent.

- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain pure **(5-Chlorothiophen-3-YL)methanol**.

Chapter 4: Chemical Reactivity and Derivatization

The reactivity of **(5-Chlorothiophen-3-YL)methanol** is dominated by its primary alcohol function and the substituted thiophene ring.

- Reactions of the Hydroxymethyl Group: The primary alcohol is a versatile functional group that can undergo a wide range of transformations:
 - Oxidation: Can be oxidized back to the aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidizing agents (e.g., KMnO₄, Jones reagent).
 - Etherification: Can be converted to ethers, such as methyl or benzyl ethers, under Williamson ether synthesis conditions (e.g., NaH, alkyl halide) or other methods.^[9]
 - Esterification: Reacts with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.
 - Halogenation: The hydroxyl group can be replaced by a halogen (e.g., using SOCl₂, PBr₃) to form the corresponding halomethylthiophene, a reactive alkylating agent.
- Reactions of the Thiophene Ring:
 - Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution (e.g., nitration, halogenation, acylation), although the presence of the electron-withdrawing chlorine atom will deactivate the ring and direct incoming electrophiles.
 - Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups at the C5 position. This is a powerful method for building molecular complexity.

Chapter 5: Applications in Drug Discovery & Medicinal Chemistry

Chlorothiophene derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). Thiophene rings are often used as bioisosteres for benzene rings, offering modulated metabolic stability and solubility profiles. The chloro-substituent can enhance binding affinity through halogen bonding or by blocking a site of metabolism.

While specific, publicly documented syntheses using **(5-Chlorothiophen-3-YL)methanol** as a direct starting material are not widespread, its utility can be inferred from its structure. It serves as an ideal precursor for compounds where a (5-chloro-3-thienyl)methyl moiety is required. For instance, after converting the alcohol to a leaving group (e.g., mesylate or halide), it can be used to alkylate amines, phenols, or other nucleophiles to build more complex drug candidates.

Several important drugs contain a chlorothiophene core, highlighting the importance of intermediates like this one. For example:

- Rivaroxaban: An anticoagulant, contains a 5-chlorothiophene-2-carboxamide moiety.[\[10\]](#)[\[11\]](#)
- Brinzolamide: An anti-glaucoma drug, is synthesized from a 3-acetyl-5-chlorothiophene-2-sulfonamide intermediate.[\[12\]](#)

The structural motif present in **(5-Chlorothiophen-3-YL)methanol** makes it a highly relevant building block for the synthesis of analogues of these and other emerging therapeutic agents.

Chapter 6: Safety, Handling, and Storage

As a laboratory chemical, **(5-Chlorothiophen-3-YL)methanol** requires careful handling. While a specific, validated Safety Data Sheet (SDS) for this compound is not readily available, safety protocols should be based on its functional groups and data from structurally similar compounds, such as its carboxylic acid precursor.[\[13\]](#)

Hazard Identification (Anticipated):

- Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
- Irritation: Likely to cause skin and serious eye irritation.

- Organ Toxicity: As with many organic solvents and reagents, may cause respiratory irritation.

Recommended Handling Procedures:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)[\[15\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[16\]](#)
- Avoid breathing vapors or mists.[\[14\]](#)
- Wash hands thoroughly after handling.[\[15\]](#)
- Keep away from heat, sparks, and open flames.

Storage:

- Store in a tightly sealed, corrosion-resistant container.[\[1\]](#)
- Keep in a cool, dry, and well-ventilated place.[\[1\]](#)
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[1\]](#)

Conclusion

(5-Chlorothiophen-3-YL)methanol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality—a reactive primary alcohol and a functionalized thiophene ring—provides a platform for extensive chemical modification. While detailed experimental data in the public domain is limited, its properties and reactivity can be confidently predicted from fundamental chemical principles. This guide provides the necessary technical foundation for researchers to safely handle, synthesize, and strategically employ this compound in the pursuit of novel chemical entities.

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